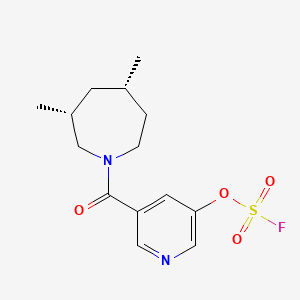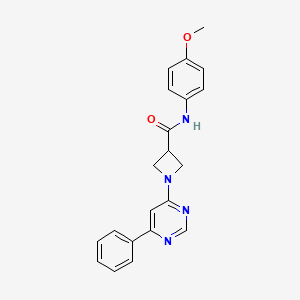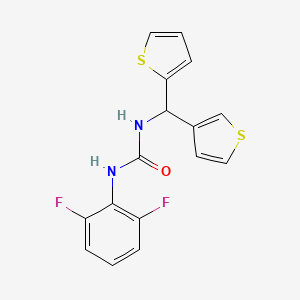
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane, also known as FSP-3, is a compound with potential therapeutic applications. It is a small molecule that has been synthesized and studied for its biological activity.
Mechanism of Action
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane works by inhibiting the activity of enzymes involved in cell division and proliferation, such as cyclin-dependent kinases (CDKs). By targeting these enzymes, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane can prevent the growth and proliferation of cancer cells. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has several advantages for lab experiments. It is readily available for research purposes, and its synthesis process has been optimized for high yield and purity. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been extensively studied for its biological activity, making it a well-characterized compound. However, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has limitations for lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
For (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane research include further study of its potential therapeutic applications and optimization of its dosage and administration.
Synthesis Methods
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane can be synthesized using a multi-step process involving the reaction of various intermediates. The starting material is 3,5-dimethylazepane, which is reacted with 5-fluorosulfonyloxypyridine-3-carbonyl chloride to produce the desired compound. The synthesis process has been optimized for high yield and purity, making (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane readily available for research purposes.
Scientific Research Applications
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3R,5S)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-10-3-4-17(9-11(2)5-10)14(18)12-6-13(8-16-7-12)21-22(15,19)20/h6-8,10-11H,3-5,9H2,1-2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVIJQDEMJOMGQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](C1)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)
![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)



![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)